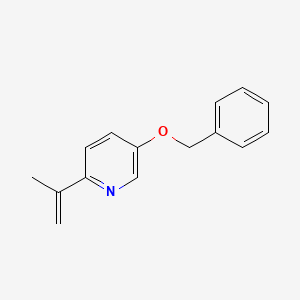![molecular formula C11H12N4O B13886297 1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one](/img/structure/B13886297.png)
1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a scaffold in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Common synthetic strategies include:
Condensation Reactions: These involve the reaction of imidazo[1,2-a]pyridine derivatives with piperazine under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step, often using catalysts such as transition metals.
Intramolecular Cyclizations: These reactions involve the formation of the imidazo[1,2-a]pyridine ring system through cyclization of appropriate precursors under thermal or catalytic conditions.
Industrial Production Methods
Industrial production methods for this compound often involve scalable versions of the synthetic routes mentioned above. These methods are optimized for high yield and purity, often using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metals such as palladium, platinum, and nickel.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学的研究の応用
1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
作用機序
The mechanism of action of 1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one involves its interaction with specific molecular targets and pathways. This compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in disease pathways.
Modulate Receptors: Interact with receptors on cell surfaces, altering cellular signaling and function.
Affect Gene Expression: Influence the expression of genes involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: A related compound with similar structural features but different functional groups.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyrazine: A compound with a pyrazine ring, offering different electronic and steric properties.
Uniqueness
1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one is unique due to its specific combination of the imidazo[1,2-a]pyridine and piperazine rings, which confer distinct pharmacological properties and synthetic versatility. This uniqueness makes it a valuable scaffold in drug design and a promising candidate for further research .
特性
分子式 |
C11H12N4O |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
1-imidazo[1,2-a]pyridin-7-ylpiperazin-2-one |
InChI |
InChI=1S/C11H12N4O/c16-11-8-12-2-6-15(11)9-1-4-14-5-3-13-10(14)7-9/h1,3-5,7,12H,2,6,8H2 |
InChIキー |
CUJQGQHNJALXHG-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)CN1)C2=CC3=NC=CN3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


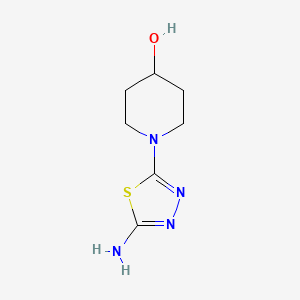
![Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13886218.png)
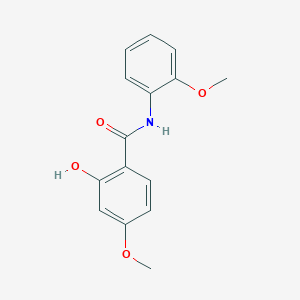
![(1S,4S)-1-methyl-7-(trifluoromethyl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-amine;hydrochloride](/img/structure/B13886234.png)
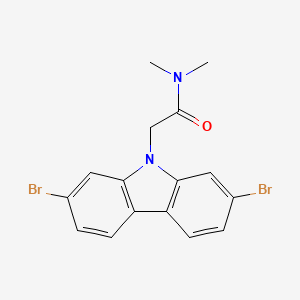
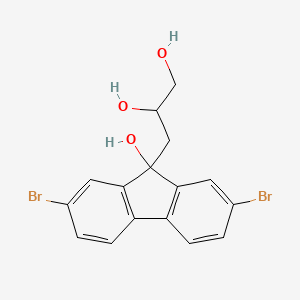

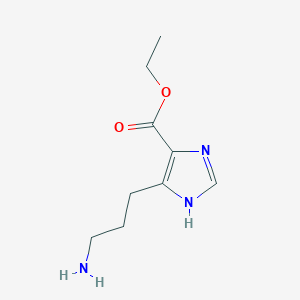
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-fluorophenyl]-3-hydroxypropanoate](/img/structure/B13886251.png)
![2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13886257.png)

